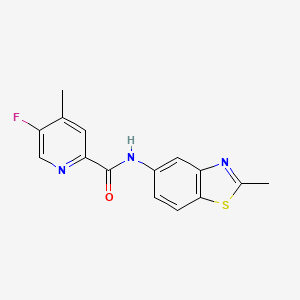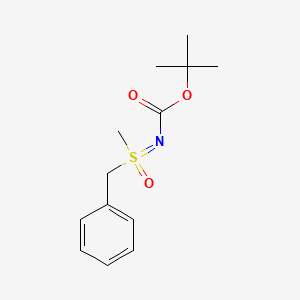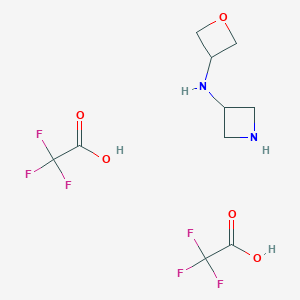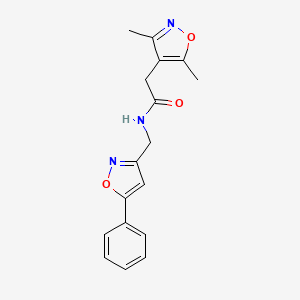
5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, along with a benzothiazole moiety. The presence of these functional groups and heterocycles makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzothiazole moiety, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The pyridine ring can be functionalized with a fluorine atom through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor. The final step involves coupling the benzothiazole and pyridine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to multi-kilogram quantities. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted pyridine derivatives
科学研究应用
5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Materials Science: The heterocyclic nature of the compound makes it a candidate for use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Biological Research: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, and cellular pathways.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity, or modulating a biological pathway. The fluorine atom and benzothiazole moiety can enhance binding affinity and specificity through interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 5-Fluoro-2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
- 4-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
- 5-Fluoro-4-methyl-N-(1,3-benzothiazol-5-yl)pyridine-2-carboxamide
Uniqueness
5-Fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is unique due to the specific substitution pattern on the pyridine and benzothiazole rings. The presence of both fluorine and methyl groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. This unique combination of functional groups can lead to distinct interactions with biological targets and materials, making it a valuable compound for various applications.
属性
IUPAC Name |
5-fluoro-4-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-8-5-13(17-7-11(8)16)15(20)19-10-3-4-14-12(6-10)18-9(2)21-14/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZROZIRPDUMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine](/img/structure/B2551742.png)
![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)
![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)
![3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2551748.png)

![2-(2-chloro-6-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2551753.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)
![N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2551755.png)
![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)
![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)
